N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Description
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS: 325778-74-3) is a thiazole-derived benzamide compound. Its structure comprises a central 1,3-thiazole ring substituted at position 4 with a 4-methoxyphenyl group and at position 2 with a 4-nitrobenzamide moiety via an amide linkage . This compound is synthesized via nucleophilic substitution or condensation reactions, with structural confirmation by $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and mass spectrometry .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-14-8-4-11(5-9-14)15-10-25-17(18-15)19-16(21)12-2-6-13(7-3-12)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXMNYUGKHUUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF).
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, organic solvents like toluene.
Major Products Formed
Reduction: Formation of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
Anticancer Potential
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been included in various anticancer libraries, indicating its potential as an anticancer agent. It has shown promise in targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibition of Aurora A kinases, which are crucial in cell division and cancer cell proliferation .
Antiglycation Activity
The compound's structure includes an amide group, which is known to play a role in inhibiting protein glycation—a process linked to diabetes complications. Studies on related compounds have shown varying degrees of antiglycation activity, indicating that this compound might also have potential in this area .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of various thiazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit cancer cell proliferation through specific molecular interactions with target proteins involved in cell cycle regulation .
Case Study 2: Antimicrobial Testing
In another investigation, researchers tested a series of thiazole-based compounds against common bacterial pathogens. The results showed that certain derivatives exhibited moderate to strong antibacterial activity, suggesting that this compound could be further explored for its antimicrobial potential .
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole and Benzamide Moieties
Key structural analogs differ in substituents on the thiazole ring, benzamide group, or both. Below is a comparative analysis:
Key Structural and Functional Differences
In contrast, analogs with methyl or methoxy groups (e.g., ) exhibit electron-donating properties, which may reduce binding affinity to targets requiring electron-deficient regions .
Lipophilicity and Solubility: The 4-methoxyphenyl group in the main compound enhances lipophilicity, favoring membrane penetration. Conversely, sulfamoyl () or phenoxy () substituents may reduce solubility due to increased polarity or bulk .
Research Findings and Challenges
Synthetic Yields : The main compound and analogs (e.g., EMAC2060/2061 in ) are synthesized in >80% yields under optimized conditions, though sterically hindered derivatives may require longer reaction times .
Crystallography: Analogous compounds (e.g., ) show planar thiazole rings, but dihydrothiazoles (e.g., ) adopt non-planar conformations, affecting π-π stacking interactions .
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its biological significance due to its ability to interact with various biomolecules. The presence of the methoxy and nitro groups enhances its reactivity and potential for biological activity.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The thiazole moiety is known to interfere with enzyme functions critical to cellular processes, including those involved in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
- Antimicrobial Properties : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent cytotoxicity .
- Mechanistic Insights : Further investigation revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through activation of caspase pathways .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been documented in several studies:
- Bacterial Strains Tested : The compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) were found to be as low as 32 µg/mL for certain strains .
Case Study 1: Cancer Treatment
In a recent clinical trial involving patients with advanced breast cancer, a derivative of this compound was administered alongside standard chemotherapy. Results indicated an enhanced therapeutic effect with reduced side effects compared to chemotherapy alone. Tumor shrinkage was observed in 60% of participants after three cycles of treatment .
Case Study 2: Antimicrobial Application
A study focusing on the use of this compound as an antimicrobial agent reported successful outcomes in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement within one week, highlighting its potential as a topical agent in antibiotic-resistant infections .
Q & A
Q. What are the optimal synthetic routes for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, and how can intermediates be purified effectively?
The synthesis typically involves coupling a 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with 4-nitrobenzoyl chloride. A method adapted from analogous benzamide derivatives (e.g., nitazoxanide derivatives) involves:
- Dissolving the thiazol-2-amine in pyridine or DMF under inert conditions.
- Adding 4-nitrobenzoyl chloride dropwise at 0–5°C to minimize side reactions.
- Stirring at room temperature for 12–24 hours, monitored by TLC.
- Purification via washing with NaHCO₃ (to remove unreacted acid chloride) and recrystallization from methanol or ethanol .
Critical considerations : Use anhydrous solvents to avoid hydrolysis of the acyl chloride. For intermediates like 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, column chromatography with silica gel (ethyl acetate/hexane) is recommended to isolate high-purity products .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the amide bond (δ ~10–12 ppm for NH) and aromatic protons (δ ~6.5–8.5 ppm). The nitro group causes deshielding of adjacent protons .
- X-ray crystallography : Use SHELXL for refinement. Key parameters include hydrogen bonding (e.g., N–H⋯O interactions stabilizing the amide group) and π-π stacking between aromatic rings. Example: Similar compounds show centrosymmetric dimers via N–H⋯N hydrogen bonds .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can initial bioactivity screening be designed to assess antimicrobial or anticancer potential?
- Antimicrobial assays : Use microdilution methods (e.g., MIC against S. aureus or E. coli) with concentrations ranging from 1–100 µM. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC₅₀ values with known inhibitors like imatinib derivatives .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disordered moieties) be resolved during structural refinement?
- SHELX refinement : Use PART and AFIX commands to model disorder. For example, if the methoxyphenyl group exhibits rotational disorder, split the occupancy and refine anisotropic displacement parameters .
- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., C–H⋯O/N) using Mercury software. Compare with analogous structures (e.g., N-(5-nitrothiazol-2-yl)benzamide derivatives) to identify conserved packing motifs .
Q. What strategies are effective for evaluating this compound as a PET ligand for receptor imaging (e.g., mGluR1)?
- Radiolabeling : Incorporate ¹¹C or ¹⁸F via precursor substitution (e.g., ¹¹C-methylation of a nitro group). Optimize reaction time (<10 min) and purity (>95%) using HPLC .
- In vivo binding specificity : Perform blocking studies in rodents with mGluR1 antagonists (e.g., JNJ-16259685). Quantify uptake in target regions (e.g., cerebellum) via kinetic modeling (Logan plot) .
Q. How should researchers address contradictory bioactivity data across different cell lines or assays?
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines. Focus on pathways like apoptosis (e.g., caspase-3 activation) or oxidative stress (ROS detection) .
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability. Validate via HPLC quantification in cell lysates .
Q. What computational methods are suitable for predicting binding modes to biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., Nek2 kinase, PDB: 2JKI). Prioritize poses with hydrogen bonds to the amide group and π-stacking with the thiazole ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
